H-LYS-ALA-AMC HCL
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Overview
Description
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is a synthetic compound known for its use as a fluorogenic substrate in biochemical assays. It is particularly useful in the study of enzyme activity, where it serves as a substrate for aminopeptidases. The compound releases a fluorescent product, 7-amido-4-methylcoumarin, upon enzymatic cleavage, making it a valuable tool in various scientific research applications .
Scientific Research Applications
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
- Role: tPA converts plasminogen to plasmin, which degrades fibrin clots and promotes tissue remodeling and wound healing .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride typically involves the coupling of Lysine and Alanine with 7-amido-4-methylcoumarin. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of protecting groups to prevent unwanted side reactions and the subsequent deprotection to obtain the final product .
Industrial Production Methods
Industrial production of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride primarily undergoes enzymatic cleavage reactions. It is a substrate for aminopeptidases, which cleave the amide bond between the coumarin and the amino acid, resulting in the release of 7-amido-4-methylcoumarin .
Common Reagents and Conditions
The enzymatic reactions involving Lys-Ala-7-amido-4-methylcoumarin dihydrochloride typically require specific aminopeptidases and buffer solutions to maintain optimal pH and temperature conditions. The reactions are often carried out at physiological pH and temperature to mimic biological conditions .
Major Products Formed
The major product formed from the enzymatic cleavage of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property is utilized in various assays to measure enzyme activity .
Comparison with Similar Compounds
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is unique in its specific application as a fluorogenic substrate for aminopeptidases. Similar compounds include:
D-Ala-Leu-Lys-7-amido-4-methylcoumarin: Used as a substrate for different types of peptidases.
N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin: Utilized in the study of protease activity.
Boc-Leu-Ser-Thr-Arg-7-amido-4-methylcoumarin: Another fluorogenic substrate for enzyme assays.
These compounds share similar properties but differ in their specific applications and the enzymes they target. Lys-Ala-7-amido-4-methylcoumarin dihydrochloride stands out due to its specificity for aminopeptidases and its use in a wide range of biochemical assays .
Properties
IUPAC Name |
2,6-diamino-N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4.ClH/c1-11-9-17(24)27-16-10-13(6-7-14(11)16)23-18(25)12(2)22-19(26)15(21)5-3-4-8-20;/h6-7,9-10,12,15H,3-5,8,20-21H2,1-2H3,(H,22,26)(H,23,25);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNOSBVSNUNYME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(CCCCN)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585205 |
Source
|
Record name | Lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)alaninamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103404-62-2 |
Source
|
Record name | Lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)alaninamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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